2-(2-chlorophenyl)-3-{[(E)-(2-chlorophenyl)methylidene]amino}-1-(prop-2-yn-1-yl)-2,3-dihydroquinazolin-4(1H)-one
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Overview
Description
2-(2-chlorophenyl)-3-{[(E)-(2-chlorophenyl)methylidene]amino}-1-(prop-2-yn-1-yl)-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinazolinone core, which is known for its biological activity and versatility in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-3-{[(E)-(2-chlorophenyl)methylidene]amino}-1-(prop-2-yn-1-yl)-2,3-dihydroquinazolin-4(1H)-one typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Prop-2-yn-1-yl Group: The prop-2-yn-1-yl group can be introduced via alkylation reactions using propargyl bromide in the presence of a base such as potassium carbonate.
Formation of the Schiff Base: The Schiff base is formed by the condensation of the quinazolinone derivative with 2-chlorobenzaldehyde under reflux conditions in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-yn-1-yl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the Schiff base, converting it into the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Epoxides, alcohols, and ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and cellular assays.
Medicine: Due to its structural similarity to known bioactive compounds, it may have potential as a lead compound in drug discovery for conditions such as cancer, inflammation, and infectious diseases.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-3-{[(E)-(2-chlorophenyl)methylidene]amino}-1-(prop-2-yn-1-yl)-2,3-dihydroquinazolin-4(1H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors,
Properties
Molecular Formula |
C24H17Cl2N3O |
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Molecular Weight |
434.3 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-3-[(E)-(2-chlorophenyl)methylideneamino]-1-prop-2-ynyl-2H-quinazolin-4-one |
InChI |
InChI=1S/C24H17Cl2N3O/c1-2-15-28-22-14-8-5-11-19(22)24(30)29(23(28)18-10-4-7-13-21(18)26)27-16-17-9-3-6-12-20(17)25/h1,3-14,16,23H,15H2/b27-16+ |
InChI Key |
RYQLOXXXEGROOQ-JVWAILMASA-N |
Isomeric SMILES |
C#CCN1C(N(C(=O)C2=CC=CC=C21)/N=C/C3=CC=CC=C3Cl)C4=CC=CC=C4Cl |
Canonical SMILES |
C#CCN1C(N(C(=O)C2=CC=CC=C21)N=CC3=CC=CC=C3Cl)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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